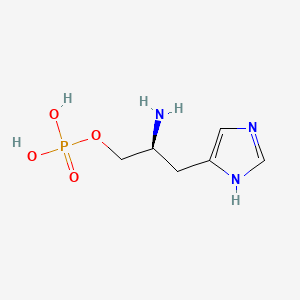

l-Histidinol phosphate

説明

Molecular Composition and International Union of Pure and Applied Chemistry Nomenclature

L-Histidinol phosphate possesses a well-defined molecular composition that reflects its role as a phosphorylated derivative of the amino acid histidinol. The compound exhibits the molecular formula C6H12N3O4P, indicating the presence of six carbon atoms, twelve hydrogen atoms, three nitrogen atoms, four oxygen atoms, and one phosphorus atom within its molecular framework. The average molecular weight of this compound has been precisely determined to be 221.153 daltons, while the monoisotopic molecular weight measures 221.056542 daltons. These molecular weight values demonstrate the compound's relatively modest size compared to larger biomolecules, yet sufficient complexity to enable its diverse biological functions.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect both its stereochemical configuration and functional group composition. The primary International Union of Pure and Applied Chemistry name for this compound is designated as (2S)-2-amino-3-(1H-imidazol-4-yl)propyl dihydrogen phosphate. This nomenclature explicitly indicates the stereochemical configuration at the second carbon position using the S designation, while also specifying the presence of both amino and phosphate functional groups. Alternative nomenclature variations include the systematic name 1H-Imidazole-4-propanol, beta-amino-, dihydrogen phosphate (ester), (betaS), which emphasizes the imidazole ring system and the ester linkage of the phosphate group.

The Chemical Abstracts Service registry number for this compound is 25679-93-0, providing a unique identifier for this compound in chemical databases and literature. The compound also possesses multiple synonyms that reflect different naming conventions and database designations. These include histidinol-P, L-histidinol-p, and phosphoric acid mono-[2-amino-3-(3H-imidazol-4-yl)-propyl]ester. Each of these alternative names provides specific emphasis on different structural aspects of the molecule, from its relationship to histidinol to its phosphate ester nature.

特性

IUPAC Name |

[(2S)-2-amino-3-(1H-imidazol-5-yl)propyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N3O4P/c7-5(3-13-14(10,11)12)1-6-2-8-4-9-6/h2,4-5H,1,3,7H2,(H,8,9)(H2,10,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNDERHTHMWBSI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948559 | |

| Record name | (2S)-2-Amino-3-(1H-imidazol-4-yl)propyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25679-93-0 | |

| Record name | L-Histidinol phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25679-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-histidinol phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-2-Amino-3-(1H-imidazol-4-yl)propyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Role of HPP in Histidine Biosynthesis

HPP catalyzes the hydrolysis of HOL-P to L-histidinol and inorganic phosphate. However, reverse engineering this reaction under controlled conditions allows for HOL-P synthesis. Recombinant HPP from Lactococcus lactis subsp. lactis, expressed in Escherichia coli, demonstrates a catalytic efficiency () of when optimized with zinc and manganese ions. Metal content significantly impacts activity: enzymes containing iron exhibit reduced efficiency (), underscoring the importance of metal cofactor optimization during expression.

Table 1: Kinetic Parameters of HPP Variants

| Variant | Metal Content (Zn:Mn:Fe) | |||

|---|---|---|---|---|

| Wild-type | 174 ± 10 | 1.9 ± 0.2 | 4.5:0.8:0 | |

| D17N | ND | ND | 0.5:0:0 | |

| R160A | ND | ND | 1.9:0:0.5 |

Fermentation-Based Production

Mutant strains of Brevibacterium flavum, Corynebacterium acetoacidophilum, and Arthrobacter citreus have been engineered to accumulate L-histidinol, a precursor to HOL-P, under histidine-limited conditions. Key parameters include:

-

pH Control : Maintaining pH 5–9 using aqueous ammonia or alkali metal hydroxides.

-

Nutrient Composition : Supplementation with 5–50 mg/dL histidine and organic growth promoters (e.g., biotin, thiamine).

In one protocol, Brevibacterium flavum ATCC 21349 produced 9.2 g/L L-histidinol (as dihydrochloride) over 70 hours, which was subsequently phosphorylated enzymatically.

Chemical Synthesis of this compound

Chemical methods bypass biological systems, employing direct phosphorylation of L-histidinol.

Polyphosphoric Acid-Mediated Phosphorylation

L-Histidinol reacts with polyphosphoric acid (PPA) under controlled conditions to yield HOL-P. The synthesis involves:

-

Reagent Preparation : PPA is synthesized by heating dilute phosphoric acid (50–70%) at 185–230°C under vacuum (-500 to -700 mmHg).

-

Reaction Conditions :

-

Temperature: 100–120°C

-

Duration: 4–6 hours

-

Molar ratio: 1:1.2 (L-histidinol:PPA)

-

The product is purified via ion-exchange chromatography (Dowex-50 resin, H⁺ form) and crystallized as the hydrochloride salt.

Table 2: Polyphosphoric Acid Synthesis Parameters

| Parameter | Value |

|---|---|

| Heating Temperature | 185–230°C |

| Vacuum Pressure | -500 to -700 mmHg |

| Output Concentration | 105–110% (as H₃PO₄) |

Challenges in Chemical Synthesis

-

Byproduct Formation : Over-phosphorylation may yield tripolyphosphate derivatives.

-

Purification Complexity : Separation from unreacted PPA requires multiple steps, including carbon adsorption and ethanol precipitation.

Comparative Analysis of Methods

Yield and Scalability

化学反応の分析

Hydrolysis to L-Histidinol and Inorganic Phosphate

Reaction:

Enzyme:

-

L-Histidinol phosphate phosphatase (HPP) from the polymerase and histidinol phosphatase (PHP) family .

Key Findings:

-

Catalytic Mechanism :

-

Kinetic Data :

-

Structural Insights :

Transamination with 2-Oxoglutarate

Reaction:

Enzyme:

Key Findings:

-

Substrate Specificity :

-

Structural Data :

-

Biological Role :

pH-Dependent Activity

HPP pH-Rate Profile :

| pH | Relative Activity (%) |

|---|---|

| 7.0 | 45 |

| 8.5 | 100 |

| 9.5 | 78 |

| Optimal activity at pH 8.5, with a sharp decline above pH 9.0 . |

Substrate Analogs :

-

N-formyl this compound : <1% activity compared to native substrate, indicating strict recognition of the amino group .

Evolutionary and Functional Insights

科学的研究の応用

Biosynthesis of L-Histidine

L-Histidinol phosphate serves as a precursor in the biosynthetic pathway of L-histidine. The enzyme this compound phosphatase (HPP) catalyzes the hydrolysis of this compound to L-histidinol and inorganic phosphate, marking a crucial step in this pathway. The reaction is represented as follows:HPP enzymes are classified into two groups based on their structural and functional characteristics. For instance, in Escherichia coli, HPP is bifunctional, while in Bacillus subtilis, it is monofunctional .

Enzymatic Mechanisms and Structural Insights

The structural characterization of HPP reveals critical insights into its catalytic mechanisms. X-ray crystallography has shown that HPP possesses a trinuclear active site with a β/α-barrel fold, which is characteristic of the amidohydrolase superfamily . Studies have demonstrated that the efficiency of HPP can be significantly enhanced by manipulating metal ion composition in its active site; for example, removing iron and introducing zinc and manganese ions improved catalytic activity by two orders of magnitude .

Table 1: Comparison of HPP Enzymatic Properties

| Enzyme Source | Functionality | Metal Ion Composition | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|

| Lactococcus lactis | Bifunctional | Zn, Mn | ~10^5 M^-1 s^-1 |

| Bacillus subtilis | Monofunctional | Zn | ~10^3 M^-1 s^-1 |

Plant Physiology Applications

In plants, histidinol-phosphate aminotransferase (HISN6) plays a vital role in the histidine biosynthetic pathway. This enzyme catalyzes the reversible conversion of imidazole acetol phosphate into this compound. Recent studies have shown that HISN6 from Medicago truncatula exhibits high substrate affinity for this compound, indicating its potential for metabolic engineering applications aimed at enhancing histidine production in crops .

Therapeutic Implications

The enzymes involved in histidine biosynthesis are potential targets for drug development, particularly against pathogenic bacteria such as Mycobacterium tuberculosis. Inhibiting these enzymes could disrupt the biosynthetic pathway, leading to an accumulation of toxic intermediates and ultimately bacterial death . For example, blocking the action of L-histidinol dehydrogenase has been prioritized as a strategy against drug-resistant strains of tuberculosis .

Case Studies and Research Findings

Several studies have explored the functionality and potential applications of this compound:

- A study highlighted the catalytic properties of HPP variants and their implications for enzyme engineering to enhance histidine biosynthesis in microorganisms .

- Research on HISN6 demonstrated its structural similarity to bacterial counterparts, suggesting evolutionary conservation and potential for biotechnological applications in enhancing plant growth under nutrient-limited conditions .

- Investigations into the inhibition of histidine biosynthetic enzymes have led to promising findings regarding new antibiotic development strategies targeting resistant bacterial strains .

作用機序

L-ヒスチジノールリン酸は、主にヒスチジン生合成経路における中間体としての役割を通じて効果を発揮します。これは、酵素ヒスチジノールリン酸ホスファターゼによってL-ヒスチジノールに変換され、その後、ヒスチジノールデヒドロゲナーゼによってヒスチジンに変換されます . 関与する分子標的および経路には、ヒスチジノールリン酸アミノトランスフェラーゼやヒスチジノールリン酸ホスファターゼなどの様々な酵素が含まれ、これらは前駆体分子をヒスチジンに変換する役割を果たします .

6. 類似の化合物との比較

L-ヒスチジノールリン酸は、イミダゾールグリセロールリン酸など、ヒスチジン生合成経路における他の中間体と比較することができます。

イミダゾールグリセロールリン酸: 経路におけるL-ヒスチジノールリン酸よりも前に存在するもう1つの中間体です。

ヒスチジノール: L-ヒスチジノールリン酸の加水分解産物であり、さらにヒスチジンに変換されます。

独自性: L-ヒスチジノールリン酸は、ヒスチジンの生成につながるトランスアミナーゼ反応と加水分解反応における特定の役割のために、ユニークです。これらの重要な酵素的ステップへの関与は、経路における他の中間体とは異なります .

類似化合物との比較

Comparative Analysis with Structurally and Functionally Related Compounds

Enzymatic Function and Substrate Specificity

PHP Family Enzymes

HPP shares mechanistic similarities with other PHP enzymes, such as bacterial DNA polymerase III α-subunits and cyclic phosphodiesterases. However, HPP is distinguished by its strict substrate specificity for L-HOL-P, mediated by conserved residues (Arg-160, Arg-197, and Tyr-81) that stabilize the phosphate group and imidazole moiety of the substrate . In contrast, PHP phosphodiesterases hydrolyze cyclic nucleotides or DNA intermediates, relying on analogous trinuclear metal centers but divergent substrate-binding motifs .

HAD Superfamily Phosphatases

In Escherichia coli, the bifunctional HisB enzyme (a HAD superfamily member) catalyzes L-HOL-P hydrolysis and imidazole glycerol phosphate dehydration. Unlike PHP HPP, HisB lacks a trinuclear metal center and instead employs a covalent phosphoenzyme intermediate for catalysis . Kinetic studies reveal that PHP HPP (e.g., from Lactococcus lactis) exhibits a catalytic efficiency ($k{cat}/Km$) of $10^5 \, \text{M}^{-1}\text{s}^{-1}$ with Zn²⁺/Mn²⁺ cofactors, outperforming HAD-family enzymes by two orders of magnitude .

Histidinol Phosphate Aminotransferase (HisC) HisC, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, operates earlier in histidine biosynthesis, converting imidazole acetol phosphate to L-HOL-P. Structural studies show HisC forms a covalent Schiff base with PLP and utilizes a distinct active site architecture lacking metal ions, unlike HPP’s trinuclear center .

Structural and Mechanistic Comparisons

Metal Coordination and Active Site Architecture

- HPP: The α- and β-metal ions activate a bridging hydroxide nucleophile, while the γ-metal ion stabilizes the leaving group (L-histidinol) via Lewis acid interactions .

- HisB : A conserved aspartate forms a covalent phosphoaspartate intermediate during hydrolysis, bypassing metal-dependent nucleophilic activation .

- HisC : PLP facilitates transamination via a gem-diamine intermediate, with Tyr-110 orienting the imidazole ring of L-HOL-P .

Substrate Recognition and Inhibition

Phosphorylated Metabolites L-HOL-P is structurally analogous to other histidine pathway intermediates, such as imidazole glycerol phosphate (IGP) and N-formyl-L-histidinol phosphate. However, HPP discriminates against these compounds due to steric constraints imposed by Tyr-81 and electrostatic interactions with Arg-160/197 .

Inhibitors High-throughput screening identified small-molecule inhibitors (e.g., NCI-DTP Diversity Set V compounds) targeting Mycobacterium tuberculosis HPP (MtbHolPase). These inhibitors exploit the trinuclear metal center for competitive binding, achieving >40% inhibition at 100 µM .

Evolutionary and Functional Divergence

PHP-family HPP enzymes share a common ancestor with bacterial DNA repair phosphodiesterases but diverged to specialize in histidine biosynthesis. Sequence alignment of PHP homologs (e.g., Bacillus subtilis YtvP and L. lactis HPP) reveals conserved metal-coordinating residues (His-9, Asp-17, His-42) critical for phosphatase activity . In contrast, non-HPP PHP proteins (e.g., α-subunit of DNA polymerase III) lack these residues and instead hydrolyze nucleotide substrates .

生物活性

l-Histidinol phosphate (HOLP) is a crucial intermediate in the biosynthesis of L-histidine, an essential amino acid. This compound plays a significant role in various biological processes, particularly in bacteria and plants. The following sections detail the biological activity of this compound, including its enzymatic functions, structural characteristics, and potential applications in medicine and agriculture.

Enzymatic Function

Histidinol Phosphate Phosphatase (HPP)

This compound is primarily acted upon by histidinol phosphate phosphatase (HPP), which catalyzes the hydrolysis of HOLP to l-histidinol and inorganic phosphate. This reaction is the penultimate step in the biosynthesis of L-histidine. HPP enzymes belong to the polymerase and histidinol phosphatase (PHP) family and are characterized by their trinuclear active site and a distorted (β/α)7-barrel protein fold.

The mechanism involves the following steps:

- Substrate Binding : HPP binds HOLP at its active site.

- Catalysis : The enzyme facilitates the hydrolysis reaction, which involves proton transfer and product dissociation.

- Product Formation : The end products are l-histidinol and inorganic phosphate.

The catalytic efficiency of HPP can vary significantly based on metal ion composition in its active site. For instance, recombinant HPP from Lactococcus lactis expressed under iron-free conditions showed a two-order magnitude improvement in catalytic efficiency compared to when iron was present .

Structural Characterization

Crystal structures of HPP have been determined using X-ray crystallography, revealing insights into its active site configuration and substrate interaction. Notably, different metal ions such as zinc and manganese can influence the enzyme's activity and stability .

Table 1: Catalytic Efficiency of HPP Variants

| Enzyme Variant | Metal Ions Used | K_m (μM) | k_cat (s^-1) | k_cat/K_m (mM^-1 s^-1) |

|---|---|---|---|---|

| HPP (Iron Present) | Fe²⁺ | 27.66 ± 2.39 | 0.99 ± 0.04 | 35.79 ± 4.51 × 10³ |

| HPP (Zinc Present) | Zn²⁺ | 31.98 ± 4.81 | 0.99 ± 0.07 | 30.96 ± 6.8 × 10³ |

Biological Significance

Role in Pathogenesis

In pathogens like Mycobacterium tuberculosis, enzymes involved in L-histidine biosynthesis are critical for survival and virulence. The identification of the histidinol phosphate phosphatase encoded by the Rv3137 gene highlights its potential as a drug target for antituberculosis therapies . Inhibitors targeting this enzyme could disrupt histidine synthesis, leading to impaired bacterial growth.

Potential Applications

Given that the biosynthetic pathway for L-histidine is absent in mammals, it presents an attractive target for developing herbicides, antifungal agents, and antibiotics . The unique structural features of HPP also make it a candidate for biotechnological applications where specific inhibition or modulation of histidine biosynthesis is desired.

Case Studies

Inhibitor Screening

Recent studies have focused on identifying small-molecule inhibitors of HPP from Mtb. Target-based screening revealed several compounds that effectively inhibit HolPase activity, providing a foundation for developing new therapeutic agents against tuberculosis .

Comparative Analysis with Other Organisms

Research comparing HPP from different bacterial species has shown variations in catalytic efficiency and substrate specificity, emphasizing evolutionary adaptations in enzyme function across different environments .

Q & A

Basic Question: What is the enzymatic role of L-histidinol phosphate phosphatase (HPP) in histidine biosynthesis?

Answer:

HPP catalyzes the hydrolysis of this compound to L-histidinol and inorganic phosphate, the penultimate step in histidine biosynthesis . This reaction is critical for maintaining histidine homeostasis in organisms like Lactococcus lactis. Experimental validation involves kinetic assays (e.g., PiColorLock Gold kit for phosphate quantification) and structural studies (X-ray crystallography) to confirm substrate binding and catalytic activity .

Advanced Question: What structural insights explain the catalytic mechanism of HPP?

Answer:

HPP’s active site contains a trinuclear metal center (α, β, γ) coordinated by conserved residues (e.g., His-9, Asp-228, Glu-81). The α- and β-sites are bridged by a hydroxide ion, which acts as the nucleophile, while the γ-site stabilizes the substrate’s phosphate group via Lewis acid interactions . Crystal structures of HPP bound to this compound analogs (e.g., arsenate) reveal substrate orientation and metal coordination distances (3.38–6.09 Å), supporting a two-metal-ion catalytic mechanism .

Advanced Question: How do experimental approaches for recombinant HPP expression and purification optimize catalytic efficiency?

Answer:

Recombinant HPP is expressed in E. coli BL21(DE3) using auto-induction media supplemented with ZnCl₂ and MnCl₂ to enhance metal incorporation. Purification involves Strep-Tactin affinity chromatography followed by Ni-NTA column separation and gel filtration. Iron-free conditions improve catalytic efficiency (~100-fold) by favoring Zn/Mn over Fe in the active site .

Advanced Question: How do solvent isotope and viscosity effects inform the rate-limiting steps in HPP catalysis?

Answer:

Solvent viscosity experiments (using sucrose or glycerol) show minimal impact on kcat/Km, suggesting chemical steps (e.g., nucleophilic attack) are rate-limiting rather than product release . Deuterium isotope studies further confirm that proton transfer steps are not rate-limiting, consistent with a metal-hydroxide nucleophile mechanism .

Advanced Question: How do site-directed mutagenesis studies identify critical residues in HPP catalysis?

Answer:

Mutagenesis of metal-coordinating residues (e.g., Asp-17, His-42, His-230) reduces kcat by >100-fold, confirming their role in stabilizing the trinuclear metal center. Variants like D228N (α-site) and E81A (β-site) disrupt substrate binding, highlighting the necessity of conserved carboxylate residues for catalysis . Kinetic data for 13 variants are tabulated to quantify residue contributions .

Advanced Question: What analytical methods quantify this compound and its metabolites in metabolic engineering?

Answer:

LC-QTOF mass spectrometry enables precise quantification of intracellular metabolites (e.g., this compound, imidazole glycerol phosphate) using isotopologue analysis . For phosphate release assays, the PiColorLock Gold kit provides high-throughput, colorimetric detection .

Advanced Question: How do sequence-structure-function relationships define HPP activity boundaries in the PHP family?

Answer:

Conserved metal-coordinating residues (9 residues) and substrate-binding motifs (Arg/Lys after β-strands 6/7) distinguish HPP enzymes from related PHP proteins. Sequence similarity networks (SSNs) classify enzymes into functional clusters, with HPPs requiring all conserved residues for activity . Enzymes lacking these motifs (gray nodes in SSNs) likely hydrolyze alternative substrates .

Advanced Question: How do contradictions in metal content affect HPP activity across studies?

Answer:

HPP expressed under iron-rich conditions exhibits lower activity due to suboptimal Fe/Zn mixtures. Metal analysis (ICP-MS) confirms that Zn/Mn-loaded HPP has superior kcat/Km (~10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>), emphasizing the need for controlled metal supplementation during expression .

Advanced Question: How can structural data integrate with enzymology to study HPP homologs?

Answer:

DALI structural alignment (Z-scores >25) identifies HPP homologs (e.g., Thermus thermophilus 2yxo) with conserved trinuclear centers . Comparative mutagenesis and substrate docking (e.g., using COOT/PyMOL) predict catalytic residues in uncharacterized PHP enzymes .

Advanced Question: What interdisciplinary approaches resolve contradictions in HPP substrate specificity?

Answer:

Combining crystallography (active-site mapping), metabolomics (LC-QTOF), and bioinformatics (SSNs) distinguishes HPPs from amidohydrolases. For example, HPPs lack the amidase-specific "AS" motif but retain PHP-specific metal-coordination geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。